molecular formula C15H21NO7 B14114299 Ethenyl acetate;1-ethenylpyrrolidin-2-one;2-methylidenebutanedioic acid CAS No. 68928-72-3

Ethenyl acetate;1-ethenylpyrrolidin-2-one;2-methylidenebutanedioic acid

Cat. No.: B14114299
CAS No.: 68928-72-3
M. Wt: 327.33 g/mol
InChI Key: YDFCBRIGTOQHPX-UHFFFAOYSA-N
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Description

Ethenyl acetate: , 1-ethenylpyrrolidin-2-one , and 2-methylidenebutanedioic acid are three distinct chemical compounds with unique properties and applications

Preparation Methods

Ethenyl Acetate

Ethenyl acetate is primarily produced through the reaction of ethylene, acetic acid, and oxygen in the presence of a palladium catalyst. This process can be carried out in either the gas phase or the liquid phase . The reaction conditions typically involve temperatures between 100-200°C and pressures of 0.6-0.8 MPa .

1-ethenylpyrrolidin-2-one

1-ethenylpyrrolidin-2-one is synthesized by the vinylation of 2-pyrrolidone. This involves the base-catalyzed reaction of 2-pyrrolidone with acetylene . The reaction is typically carried out under controlled conditions to ensure high yield and purity.

2-methylidenebutanedioic acid

2-methylidenebutanedioic acid is produced through microbial fermentation. The primary producer is the fungal species Aspergillus terreus, which can produce significant quantities of itaconic acid through the fermentation of sugars such as glucose . The process involves several steps, including fermentation, filtering, crystallization, decolorization, and drying .

Chemical Reactions Analysis

Ethenyl Acetate

Ethenyl acetate undergoes various chemical reactions, including polymerization, hydrolysis, and transesterification. Common reagents used in these reactions include acids, bases, and alcohols. For example, in the presence of an acid catalyst, ethenyl acetate can undergo hydrolysis to produce acetic acid and ethanol .

1-ethenylpyrrolidin-2-one

1-ethenylpyrrolidin-2-one can undergo polymerization to form polyvinylpyrrolidone. This polymerization reaction is typically initiated by free radicals or other polymerization initiators . The resulting polymer has various applications in pharmaceuticals and other industries.

2-methylidenebutanedioic acid

2-methylidenebutanedioic acid can undergo various chemical reactions, including polymerization and esterification. It can be polymerized to form polyitaconic acid, which has applications in the production of resins and other materials . Esterification reactions with alcohols can produce esters of itaconic acid, which are used as plasticizers and other additives.

Mechanism of Action

Ethenyl Acetate

Ethenyl acetate acts primarily as a monomer in polymerization reactions. The vinyl group in ethenyl acetate undergoes free radical polymerization to form polyvinyl acetate, which can be further hydrolyzed to produce polyvinyl alcohol .

1-ethenylpyrrolidin-2-one

1-ethenylpyrrolidin-2-one polymerizes to form polyvinylpyrrolidone through free radical polymerization. The resulting polymer has a high affinity for water and can form hydrogen bonds with various molecules, making it useful as a binder and stabilizer in pharmaceuticals .

2-methylidenebutanedioic acid

2-methylidenebutanedioic acid undergoes polymerization to form polyitaconic acid. The double bond in itaconic acid allows for various chemical modifications, making it a versatile precursor for the production of various polymers and resins .

Comparison with Similar Compounds

Ethenyl Acetate

Similar compounds to ethenyl acetate include methyl acetate, ethyl acetate, and butyl acetate. Ethenyl acetate is unique due to its vinyl group, which allows it to undergo polymerization reactions .

1-ethenylpyrrolidin-2-one

Similar compounds to 1-ethenylpyrrolidin-2-one include 2-pyrrolidone and N-methylpyrrolidone. 1-ethenylpyrrolidin-2-one is unique due to its ability to polymerize and form polyvinylpyrrolidone, which has various pharmaceutical and industrial applications .

2-methylidenebutanedioic acid

Similar compounds to 2-methylidenebutanedioic acid include maleic acid and fumaric acid. 2-methylidenebutanedioic acid is unique due to its microbial production and its ability to form polyitaconic acid, which has various industrial applications .

Properties

CAS No.

68928-72-3

Molecular Formula

C15H21NO7

Molecular Weight

327.33 g/mol

IUPAC Name

ethenyl acetate;1-ethenylpyrrolidin-2-one;2-methylidenebutanedioic acid

InChI

InChI=1S/C6H9NO.C5H6O4.C4H6O2/c1-2-7-5-3-4-6(7)8;1-3(5(8)9)2-4(6)7;1-3-6-4(2)5/h2H,1,3-5H2;1-2H2,(H,6,7)(H,8,9);3H,1H2,2H3

InChI Key

YDFCBRIGTOQHPX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC=C.C=CN1CCCC1=O.C=C(CC(=O)O)C(=O)O

Related CAS

68928-72-3

Origin of Product

United States

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